molecular formula C19H18O3 B5841411 7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one

7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5841411
M. Wt: 294.3 g/mol
InChI Key: COLCQNKXSNUUJH-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one is a substituted coumarin derivative characterized by a benzyloxy group at the 7-position and methyl groups at the 3-, 4-, and 8-positions of the chromen-2-one core. Its molecular formula is C₂₁H₂₀O₃, with a molecular weight of 320.38 g/mol.

Properties

IUPAC Name

3,4,8-trimethyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12-13(2)19(20)22-18-14(3)17(10-9-16(12)18)21-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCQNKXSNUUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,8-trimethyl-2H-chromen-2-one.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Using continuous flow reactors to enhance reaction efficiency.
  • Employing automated systems for precise control of reaction conditions.
  • Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

7-[(2-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
  • Molecular Formula : C₁₉H₁₇FO₃
  • Molecular Weight : 312.34 g/mol
  • Key Differences: A fluorine atom replaces a hydrogen on the benzyl group.
  • Impact : Fluorination often improves pharmacokinetic properties by reducing oxidative metabolism.
7-[(2-Chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
  • Molecular Formula : C₁₉H₁₆ClFO₃
  • Molecular Weight : 346.78 g/mol
  • Key Differences : Incorporates both chlorine and fluorine atoms, increasing steric bulk and electronic effects. The chlorine atom may enhance halogen bonding with biomolecules .
  • Impact : Higher molecular weight and lipophilicity compared to the parent compound could affect membrane permeability.

Alkoxy and Aryloxy Variants

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
  • Molecular Formula : C₂₃H₂₂O₆ (estimated)
  • Key Differences : A methoxyphenyl group is linked via an oxoethoxy chain. This introduces a ketone and methoxy group, altering solubility and hydrogen-bonding capacity .
  • Impact : The extended chain may reduce crystallinity but improve solubility in polar solvents.
5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one
  • Molecular Formula : C₃₆H₂₈O₆
  • Molecular Weight : 556.62 g/mol
  • Key Differences : Three benzyloxy groups increase steric hindrance and lipophilicity dramatically. The 4H-chromen-4-one core differs in oxidation state from the 2H-chromen-2-one structure .
  • Impact : Enhanced π-π stacking interactions may improve solid-state stability but reduce aqueous solubility.

Hydroxy and Amino Derivatives

6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
  • Molecular Formula: C₁₉H₂₃NO₄
  • Molecular Weight : 329.40 g/mol
  • Key Differences: A hydroxy group at the 7-position and a dimethylamino-propenoyl substituent at the 6-position introduce polarity and basicity .
4,7-Dihydroxy-3-phenyl-chromen-2-one
  • Molecular Formula : C₁₅H₁₀O₄
  • Molecular Weight : 254.24 g/mol
  • Key Differences : Lacks methyl and benzyloxy groups but includes dihydroxy and phenyl substituents.
  • Impact : Reduced lipophilicity compared to the target compound, favoring solubility in aqueous environments .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one C₂₁H₂₀O₃ 320.38 Benzyloxy, 3× methyl Antimicrobial, enzyme inhibition
7-[(2-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one C₁₉H₁₇FO₃ 312.34 2-Fluorobenzyloxy Enhanced metabolic stability
7-[(2-Chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one C₁₉H₁₆ClFO₃ 346.78 2-Chloro-6-fluorobenzyloxy Halogen bonding, lipophilicity
5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one C₃₆H₂₈O₆ 556.62 Triple benzyloxy Crystallography, π-π interactions
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one C₁₉H₂₃NO₄ 329.40 Hydroxy, dimethylamino-propenoyl Polar target engagement

Research Findings and Implications

  • Electron-Withdrawing Groups : Halogenation (e.g., F, Cl) improves resistance to metabolic degradation and enhances interactions with electron-rich enzyme active sites .
  • Solubility Trade-offs: While benzyloxy groups increase lipophilicity, hydroxy or amino substituents improve aqueous solubility, highlighting the need for structure-activity relationship (SAR) optimization .

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